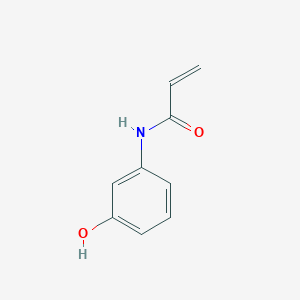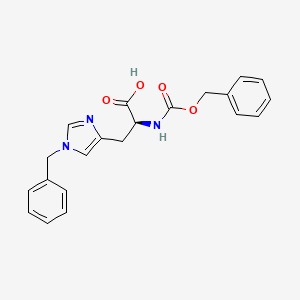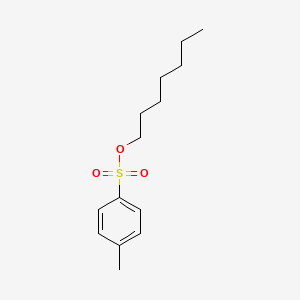
Heptyl p-toluenesulfonate
Übersicht
Beschreibung
Heptyl p-toluenesulfonate is a chemical compound with the molecular formula C14H22O3S . It is also known as heptyl toluene sulfonate or HPTS. The molecular weight of this compound is 270.39 g/mol .
Synthesis Analysis
While specific synthesis methods for Heptyl p-toluenesulfonate were not found, p-toluenesulfonic acid (PTSA) has been used as an efficient catalyst for various reactions . For instance, PTSA has been used as an acid catalyst for PET hydrolysis under relatively mild conditions .Molecular Structure Analysis
The molecular structure of Heptyl p-toluenesulfonate consists of a heptyl group (seven carbon aliphatic chain) attached to a p-toluenesulfonate group . The IUPAC name for this compound is heptyl 4-methylbenzenesulfonate .Chemical Reactions Analysis
While specific chemical reactions involving Heptyl p-toluenesulfonate were not found, p-toluenesulfonic acid (PTSA), a related compound, has been used as a catalyst in various reactions . For instance, PTSA has been used as a catalyst in the SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate .Physical And Chemical Properties Analysis
Heptyl p-toluenesulfonate is a liquid at 20 degrees Celsius . It has a molecular weight of 270.39 g/mol . The compound is moisture sensitive .Wissenschaftliche Forschungsanwendungen
Anticancer Research
Heptyl p-toluenesulfonate and its derivatives have been studied for their anticancer properties. A study by Cyr, Langler, & Lavigne (2008) revealed that the synthetic sulfonate ester, p-methoxyphenyl p-toluenesulfonate, showed selective toxicity towards breast cancer cells, causing cell cycle arrest and apoptosis. Additionally, Langler, Paddock, Thompson, Crandall, Ciach, & Kain (2003) identified p-methoxyphenyl p-toluenesulfonate as an effective antimalarial agent with pronounced activity against human skin cancer cells.
Protein Hydrolysis
In the field of biochemistry, Liu & Chang (1971) utilized p-toluenesulfonic acid in protein hydrolysis for the analysis of tryptophan. This method offered a convenient alternative to traditional hydrolysis techniques.
Chemical Synthesis and Radioiodination
Heptyl p-toluenesulfonate derivatives are used in chemical synthesis and radioiodination. Musachio & Lever (1992) described the use of p-toluenesulfonate esters in the synthesis of neuroreceptor ligands. This methodology facilitates the labeling of small molecules with radioactive iodine isotopes.
Environmental Engineering
In environmental engineering, Amat, Arques, López, Seguı́, & Miranda (2004) researched the degradation of p-toluenesulfonic acid, a model compound for sulfonic pollutants in industrial wastewaters, using ozone and UV radiation. This study contributes to the understanding of pollutant abatement techniques.
Nonlinear Optical Materials
Heptyl p-toluenesulfonate derivatives are also significant in the development of nonlinear optical materials. Suresh, Bahadur, & Athimoolam (2013) reported the growth and characterization of p-Toluidine p-Toluenesulfonate, a material with potential applications inoptoelectronics and photonics due to its nonlinear optical properties.
Anti-Allergic Agent Development
The development of anti-allergic agents has also incorporated heptyl p-toluenesulfonate derivatives. For instance, Tada, Yamawaki, Ueda, Matsumoto, Matsuura, Yasumoto, Koda, & Hori (2002) evaluated derivatives of dimethyl(2-phenoxyethyl)sulfonium p-toluenesulfonate for their anti-allergic activity, aiming to develop treatments for type I allergic diseases.
Organic Synthesis
Heptyl p-toluenesulfonate and its analogs are utilized in various organic synthesis applications. Ichikawa, Hamada, Sonoda, & Kobayashi (1992) described a one-pot synthesis method using 2,2,2-trifluoroethyl p-toluenesulfonate to generate difluorovinyl carbonyl compounds.
Photovoltaics and Electronics
The use of heptyl p-toluenesulfonate in the field of photovoltaics and electronics is evident in studies like Chinnasami, Manikandan, Chandran, Paulraj, & Ramasamy (2019). They investigated p-toluidine p-toluenesulfonate crystals, analyzing their potential in electronic and optoelectronic applications due to their unique photoconductivity and chemical etching patterns.
Safety And Hazards
Zukünftige Richtungen
While specific future directions for Heptyl p-toluenesulfonate were not found, p-toluenesulfonic acid (PTSA), a related compound, has been used as a catalyst in various reactions and has potential for further applications . For instance, PTSA has been used as an acid catalyst for PET hydrolysis, suggesting potential applications in the recycling of PET .
Eigenschaften
IUPAC Name |
heptyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O3S/c1-3-4-5-6-7-12-17-18(15,16)14-10-8-13(2)9-11-14/h8-11H,3-7,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPVBPLMUCJNOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOS(=O)(=O)C1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344765 | |
| Record name | Heptyl p-toluenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Heptyl p-toluenesulfonate | |
CAS RN |
24767-82-6 | |
| Record name | Heptyl p-toluenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



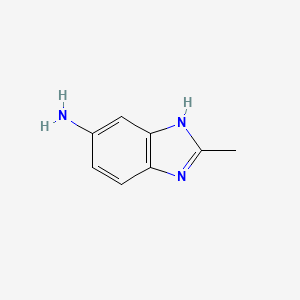
![3,4-Dihydro-2H-benzo[b]oxepin-5-one](/img/structure/B1583915.png)
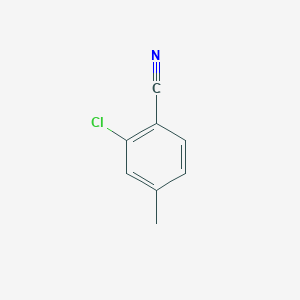
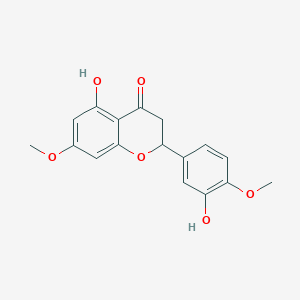
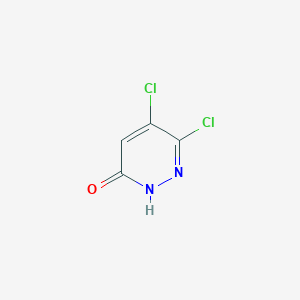
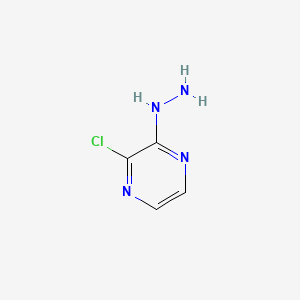
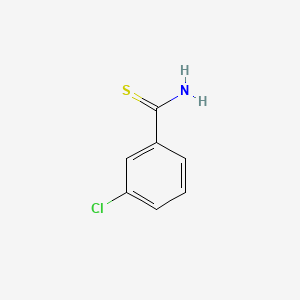
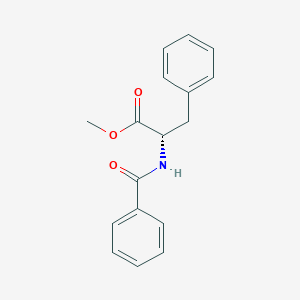
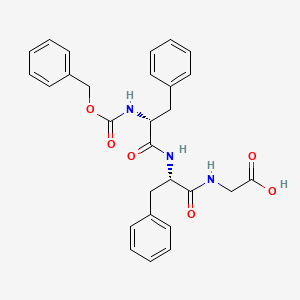
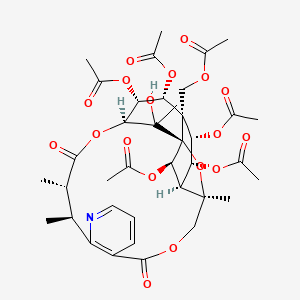
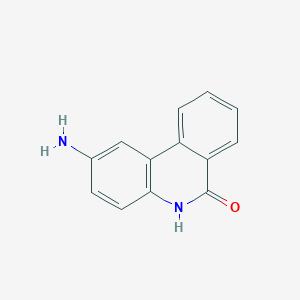
![Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1583931.png)
